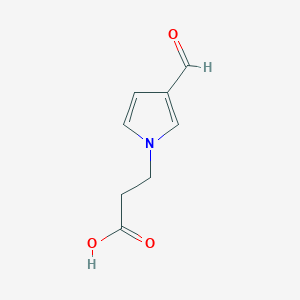

3-(3-Formyl-1H-pyrrol-1-yl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

3-(3-formylpyrrol-1-yl)propanoic acid |

InChI |

InChI=1S/C8H9NO3/c10-6-7-1-3-9(5-7)4-2-8(11)12/h1,3,5-6H,2,4H2,(H,11,12) |

InChI Key |

WQEPEJRETBBZCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1C=O)CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Formyl 1h Pyrrol 1 Yl Propanoic Acid

Strategies for Pyrrole (B145914) Ring Construction with N-Substitution

The initial formation of the pyrrole ring bearing the propanoic acid substituent on the nitrogen atom is a critical step. Various classical and modern synthetic methods can be employed to achieve this N-substituted heterocyclic core.

Paal-Knorr Condensation and Modern Adaptations

The Paal-Knorr synthesis is a foundational and widely utilized method for preparing substituted pyrroles. wikipedia.org The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or weakly acidic conditions. wikipedia.orgorganic-chemistry.org For the synthesis of the desired N-substituted pyrrole precursor, 3-(1H-pyrrol-1-yl)propanoic acid, the reaction would utilize 3-aminopropanoic acid (β-alanine) or its corresponding ester as the primary amine component.

The reaction is generally catalyzed by Brønsted acids like acetic acid or Lewis acids. mdpi.comwikipedia.orgacs.org Modern adaptations have introduced a variety of catalysts to improve yields and reaction conditions. For instance, iron(III) chloride has been used as an effective catalyst for the condensation of 2,5-dimethoxytetrahydrofuran, a stable surrogate for the volatile 1,4-dicarbonyl compound succinaldehyde (B1195056), with amines in water, offering good to excellent yields under mild conditions. organic-chemistry.org Heterogeneous catalysts, such as specific types of alumina (B75360) (CATAPAL 200), have also been shown to efficiently catalyze the Paal-Knorr reaction under solvent-free conditions, providing high yields and allowing for easy catalyst recycling. mdpi.com The use of microwave assistance has also been reported to accelerate the Paal-Knorr reaction, facilitating a regiocontrolled synthesis of polysubstituted pyrroles. organic-chemistry.org

The general mechanism involves the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org The choice of a weak acid is crucial, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) derivatives as the major product. organic-chemistry.org

Table 1: Selected Catalytic Systems for Paal-Knorr Pyrrole Synthesis

| Catalyst System | Dicarbonyl Source | Key Advantages | Reference |

|---|---|---|---|

| FeCl₃ in Water | 2,5-Dimethoxytetrahydrofuran | Mild conditions, practical, and economical. | organic-chemistry.org |

| CATAPAL 200 (Alumina) | 2,5-Hexanedione | Solvent-free, high yields, recyclable catalyst. | mdpi.com |

| Weak Protic Acids (e.g., Acetic Acid) | 1,4-Dicarbonyls | Classic method, accelerates reaction. | organic-chemistry.org |

| Microwave Irradiation | 1,4-Dicarbonyls | Rapid reaction times. | organic-chemistry.org |

Multicomponent Reaction Approaches to Pyrrole Cores

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. researchgate.net Several MCRs have been developed for the synthesis of substituted pyrroles and can be adapted to produce the N-substituted core of the target molecule. bohrium.comresearchgate.net

One such strategy involves a [1+2+2] annulation, where an amine, a 1,3-dicarbonyl compound, and an α-bromoacetaldehyde acetal (B89532) are combined, often using a Lewis acid catalyst like aluminum(III) chloride. researchgate.net By employing 3-aminopropanoic acid as the amine component, this method could directly afford a pyrrole substituted at the nitrogen with the propanoic acid chain.

Another powerful MCR is the van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene (a Michael acceptor) in the presence of a base. nih.gov This approach is highly versatile due to the wide availability of suitable starting materials. nih.gov

Furthermore, sequential one-pot MCRs have been developed that lead directly to substituted pyrrole-3-carbaldehydes. researchgate.netrsc.org A notable example involves the proline-catalyzed Mannich reaction-cyclization sequence between succinaldehyde and an in-situ generated imine (from an aldehyde and an amine), followed by an oxidation step. rsc.org Utilizing 3-aminopropanoic acid as the amine component in such a sequence could potentially construct the entire target molecule in a highly convergent fashion.

Cyclization Strategies for Pyrrole Ring Formation

Beyond condensation and multicomponent approaches, various intramolecular cyclization strategies provide robust pathways to N-substituted pyrroles. organic-chemistry.org These methods typically involve constructing an acyclic precursor containing the nitrogen atom and the requisite carbon framework, which then undergoes a ring-closing reaction.

A prominent example is the base-mediated intramolecular cyclization of N-propargylamines. organic-chemistry.org This strategy would require the initial synthesis of an N-propargyl derivative of 3-aminopropanoic acid. Subsequent treatment with a base would induce a 5-endo-dig cyclization to form the pyrrole ring.

Ring-closing metathesis (RCM) is another powerful tool for heterocycle synthesis. The synthesis of N-sulfonyl- and N-acylpyrroles has been achieved via RCM of the corresponding diallylamines using a ruthenium-based Grubbs catalyst, followed by an in-situ oxidation to aromatize the resulting dihydropyrrole. organic-chemistry.org This methodology could be adapted by preparing the appropriate N-diallyl derivative of 3-aminopropanoic acid ester.

Additionally, gold-catalyzed cascade hydroamination/cyclization reactions of α-amino ketones with alkynes present an efficient route to substituted pyrroles with high regioselectivity and broad functional group tolerance. organic-chemistry.org

Regioselective Introduction of the Formyl Group at the C3-Position of the Pyrrole Ring

The introduction of a formyl group onto the pyrrole ring is a key transformation. While electrophilic substitution on N-substituted pyrroles typically favors the C2-position, specific methods have been developed to achieve the desired, and often more challenging, C3-formylation.

Vilsmeier-Haack Formylation: Optimization and Limitations

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.comnumberanalytics.com The reaction employs a Vilsmeier reagent, typically generated in-situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407), most commonly N,N-dimethylformamide (DMF). chemistrysteps.comnumberanalytics.com The electrophilic chloroiminium salt then attacks the pyrrole ring, and subsequent hydrolysis yields the aldehyde. organic-chemistry.orgchemistrysteps.com

A significant challenge in the formylation of N-substituted pyrroles is controlling the regioselectivity. The reaction typically proceeds preferentially at the more nucleophilic C2 (α) position. researchgate.netthieme-connect.com However, research has shown that C3 (β) selectivity can be significantly enhanced by leveraging steric hindrance. thieme-connect.com

Optimization for C3-formylation can be achieved by using sterically bulky formamides in place of DMF. thieme-connect.com A systematic study demonstrated that as the steric bulk of the N,N-disubstituted formamide increases, the proportion of the C3-formylated product rises dramatically. For instance, replacing DMF with N,N-diisopropylformamide or N,N-diphenylformamide can shift the selectivity strongly in favor of the desired β-isomer. thieme-connect.com The steric bulk of the substituent on the pyrrole nitrogen also plays a role, with larger groups further discouraging attack at the adjacent C2 and C5 positions. thieme-connect.com

Table 2: Effect of Formamide Reagent on Regioselectivity of N-Phenylpyrrole Formylation

| Formamide Reagent | Steric Profile | Yield of 3-Formyl Isomer (%) | Reference |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Low | 15 | thieme-connect.com |

| N-Isopropylformanilide | Moderate | 54 | thieme-connect.com |

| N,N-Diisopropylformamide | High | 72 | thieme-connect.com |

| N,N-Diphenylformamide | High | 76 | thieme-connect.com |

Data adapted from a study on N-phenylpyrrole, illustrating the general principle of steric control.

Alternative Formylation Methods for C3-Specificity

Given the limitations of the Vilsmeier-Haack reaction, several alternative strategies have been developed to achieve selective C3-formylation. These can be broadly categorized as either alternative C-H functionalization methods or synthetic routes that construct the pyrrole ring with the C3-formyl group already installed.

One alternative involves using different formylating agents. For example, dichloromethyl alkyl ethers have been used for the highly regioselective formylation of substituted pyrroles. acs.org Metal-catalyzed C-H functionalization offers another modern approach. While not demonstrated on this specific substrate, copper-catalyzed C3-formylation of other heterocycles like imidazo[1,2-a]pyridines using DMSO as the formylating agent highlights the potential of transition metal catalysis to control regioselectivity. rsc.org Radical-based methods, such as using Selectfluor and DMSO under microwave irradiation, have also achieved C3-formylation on indazole systems, suggesting another possible avenue. thieme-connect.de

Perhaps the most efficient alternative is to employ a synthetic strategy that builds the C3-formylated pyrrole core from the outset. A one-pot, three-component reaction involving 5-bromo-1,2,3-triazine, a terminal alkyne, and a primary amine has been developed to give direct access to 1,5-disubstituted pyrrole-3-carbaldehydes. acs.orgacs.org By using 3-aminopropanoic acid as the primary amine, this method could potentially synthesize the target molecule's scaffold in a single, highly convergent step. Similarly, the multicomponent synthesis involving succinaldehyde and an in-situ generated imine, as mentioned previously, provides a direct route to N-substituted pyrrole-3-carbaldehydes. rsc.org These methods circumvent the challenges of post-synthesis regioselective formylation entirely.

Post-Synthetic Rearrangement Strategies for Regiocontrol

Achieving the desired 3-formyl substitution pattern on the pyrrole ring often requires strategies that can overcome the inherent reactivity preferences of the pyrrole nucleus. While direct electrophilic formylation typically favors the C2-position, post-synthetic rearrangement strategies offer a powerful alternative for installing functional groups at the C3-position.

One notable example is the anionic Fries rearrangement, sometimes referred to as a "pyrrole dance," which involves the base-mediated migration of an acyl group from the nitrogen atom to a carbon on the pyrrole ring. nsf.gov While this rearrangement often yields 2-aroylpyrroles, the choice of base can be critical in directing the outcome. nsf.gov For instance, subjecting N-acylpyrroles to potassium hexamethyldisilazide (KHMDS) can promote C-H functionalization, whereas lithium hexamethyldisilazide (LiHMDS) can favor the rearrangement. nsf.gov Crossover experiments have indicated that this particular rearrangement proceeds through an intermolecular pathway. nsf.gov

Another classical reaction, the Ciamician–Dennstedt rearrangement, involves the reaction of pyrrole with a dichlorocarbene (B158193) to form a dichlorocyclopropane intermediate. This intermediate can then rearrange to yield 3-chloropyridine. wikipedia.org While not a direct formylation, this illustrates a rearrangement that functionalizes the C3 position. The development of modern catalytic systems continues to provide more refined methods for regiocontrol. For example, nickel(0)-catalyzed transannulation reactions of 1-sulfonyl-1,2,3-triazoles with allenes can produce highly substituted pyrroles with precise control over the substituent positions, avoiding the formation of isomeric mixtures that can plague traditional cycloaddition approaches. organic-chemistry.org

| Rearrangement Strategy | Description | Typical Outcome |

| Anionic Fries Rearrangement | Base-mediated migration of an N-acyl group to a ring carbon. nsf.gov | Primarily 2-acylpyrroles, but product distribution can be influenced by the choice of base. nsf.gov |

| Ciamician–Dennstedt Rearrangement | Reaction of pyrrole with dichlorocarbene, leading to ring expansion. wikipedia.org | Forms 3-chloropyridine, demonstrating a C3-functionalization pathway. wikipedia.org |

| Nickel-Catalyzed Transannulation | Reaction of 1-sulfonyl-1,2,3-triazoles with allenes. organic-chemistry.org | Provides highly substituted pyrroles with excellent regiocontrol. organic-chemistry.org |

Elaboration at the N1-Position with the Propanoic Acid Moiety

Once the 3-formylpyrrole core is obtained, the final key step is the introduction of the propanoic acid side chain at the pyrrole nitrogen (N1-position). This is typically achieved through N-alkylation or related coupling reactions.

Direct N-alkylation is a common and straightforward method for functionalizing the pyrrole nitrogen. The acidic N-H proton of pyrrole (pKa ≈ 17.5) can be removed by a suitable base to generate the pyrrolide anion, a potent nucleophile. wikipedia.org This anion can then react with an alkyl halide, such as ethyl 3-bromopropanoate, in an SN2 reaction. The resulting ester is subsequently hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.

N-acylation presents an alternative route. Pyrroles can be acylated using acyl chlorides or anhydrides. uop.edu.pk For the target molecule, a reaction with 3-chloropropanoyl chloride could be envisioned. However, direct C-acylation can be a competing reaction, and methods using nucleophilic catalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) have been developed to improve yields and regioselectivity for C-acylation, highlighting the need for careful condition selection to ensure N-functionalization. acs.org

Modern cross-coupling reactions offer alternative pathways for forming the N-C bond. While often applied for N-arylation, palladium-catalyzed methods can be adapted for N-alkylation. For example, protocols have been developed for the direct C2-arylation of N-acyl pyrroles using palladium catalysts, demonstrating the utility of such catalytic systems in pyrrole functionalization. rsc.org A similar strategy could potentially be adapted for N-alkylation using appropriate coupling partners.

Another approach involves the Michael addition of the pyrrole nitrogen to an activated alkene. The pyrrolide anion can act as a nucleophile in a conjugate addition reaction with an acrylate (B77674) ester, such as methyl acrylate. This reaction directly installs the propanoate ester moiety onto the nitrogen atom, which can then be hydrolyzed to the carboxylic acid. This method is advantageous as it avoids the use of alkyl halides.

| Method | Reagents | Key Features |

| Direct N-Alkylation | Pyrrole, Base (e.g., NaH), Alkyl halide (e.g., Ethyl 3-bromopropanoate), followed by hydrolysis. | A two-step process involving formation of the pyrrolide anion and subsequent nucleophilic substitution. |

| Michael Addition | Pyrrole, Base, Acrylate ester (e.g., Methyl acrylate), followed by hydrolysis. | Conjugate addition of the pyrrolide anion to an α,β-unsaturated ester. |

| Palladium-Catalyzed Coupling | Pyrrole, Propanoic acid derivative, Palladium catalyst. | An advanced method offering potential for mild reaction conditions and broad functional group tolerance. rsc.org |

Development of Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds like pyrroles. nih.govsemanticscholar.org Research efforts focus on developing more environmentally benign and sustainable synthetic pathways. nih.govresearchgate.net

A major area of development is the use of greener catalysts and reaction media. For instance, iron(III) chloride has been used as an economical and practical catalyst for Paal-Knorr pyrrole synthesis in water, a green solvent. organic-chemistry.org Bismuth nitrate (B79036) has also been employed as a catalyst in ultrasound-assisted syntheses. researchgate.net The use of microwave irradiation is another green technique that can accelerate reactions, increase yields, and reduce energy consumption compared to conventional heating. acs.orgresearchgate.net

Sustainable approaches also involve the use of renewable starting materials. Significant research has explored the synthesis of pyrrole derivatives from biomass-derived feedstocks. rsc.orgresearchgate.net For example, pyrrole-2-carboxylic acid has been synthesized from D-glucosamine (derived from chitin) and pyruvic acid (derivable from cellulose). researchgate.net The Paal-Knorr reaction, a cornerstone of pyrrole synthesis that traditionally required harsh acidic conditions, has been modified for greener applications, such as performing the reaction solvent-free or in basic water-methanol solutions at room temperature using 3-hydroxy-2-pyrones derived from renewable sources. acs.orgsemanticscholar.org These advancements pave the way for more sustainable production of functionalized pyrroles. rsc.org

| Green Chemistry Approach | Example/Application | Reference |

| Green Solvents | Use of water or lactic acid in place of traditional organic solvents for pyrrole synthesis. | semanticscholar.orgorganic-chemistry.org |

| Alternative Energy Sources | Microwave-assisted and ultrasound-assisted reactions to increase efficiency and reduce reaction times. | semanticscholar.orgresearchgate.net |

| Sustainable Catalysts | Employment of catalysts like iron(III) chloride or bismuth nitrate. | organic-chemistry.orgresearchgate.net |

| Renewable Feedstocks | Synthesis of pyrrole cores from biomass components like cellulose (B213188) and chitin. | rsc.orgresearchgate.net |

Chemical Reactivity and Transformation Pathways of 3 3 Formyl 1h Pyrrol 1 Yl Propanoic Acid

Reactions of the Formyl Group (Aldehyde Functionality)

The formyl group at the C-3 position of the pyrrole (B145914) ring is a versatile handle for synthetic modifications. It undergoes typical aldehyde reactions, including oxidation, reduction, condensation, and nucleophilic addition.

The aldehyde functionality of 3-(3-formyl-1H-pyrrol-1-yl)propanoic acid can be readily oxidized to a carboxylic acid, yielding 1-(2-carboxyethyl)-1H-pyrrole-3-carboxylic acid. This transformation is a standard procedure in organic synthesis. While specific studies on the oxidation of this exact molecule are not prevalent in the reviewed literature, the oxidation of heterocyclic aldehydes is a well-established process. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder reagents like silver(I) oxide (Ag₂O) to avoid potential side reactions with the pyrrole ring. The choice of oxidant is crucial to ensure compatibility with the pyrrole nucleus and the existing carboxylic acid group.

A related study on 3-formylchromones demonstrated a metal-free catalyzed oxidation process, suggesting that modern, milder oxidation techniques could be applicable. mdpi.com Such methods often provide higher selectivity and are performed under less harsh conditions, which would be beneficial for a sensitive substrate like a pyrrole derivative. mdpi.com

The formyl group can be reduced to a primary alcohol (hydroxymethyl group) or further to a methyl group.

Reduction to Alcohols: The conversion of the formyl group to a hydroxymethyl group, yielding 3-(3-(Hydroxymethyl)-1H-pyrrol-1-yl)propanoic acid, is typically achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation due to its selectivity for aldehydes and ketones over carboxylic acids and esters. The reaction is generally performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature.

Condensation reactions involving the formyl group are powerful tools for carbon-carbon bond formation, enabling the extension of the carbon skeleton and the synthesis of conjugated systems.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgsigmaaldrich.com For instance, reacting this compound with active methylene compounds such as malonic acid or cyanoacetic acid can produce α,β-unsaturated products. wikipedia.orgsemanticscholar.org A study on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with various phenyl acetonitriles in ionic liquids demonstrated high yields of the corresponding acrylonitriles, a reaction pathway that is directly analogous for the 3-formyl isomer. rsc.org The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a base and often results in concomitant decarboxylation when malonic acid is used as the active methylene component. organic-chemistry.org

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. wikipedia.orglumenlearning.com The formyl group of the title compound can react with a phosphonium (B103445) ylide (a Wittig reagent) to form a new carbon-carbon double bond. libretexts.org The stereochemical outcome of the reaction (E or Z isomer) is influenced by the nature of the ylide; stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org For example, a reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would introduce a vinyl group at the 3-position of the pyrrole ring. libretexts.org Research on related protected 3-formylpyrroles has shown successful olefination using phosphonate (B1237965) esters in the Horner-Wadsworth-Emmons variant of the Wittig reaction. researchgate.net

| Reaction Type | Reagents | Product Type | Reference |

| Knoevenagel | Active Methylene Compound (e.g., Malononitrile), Base (e.g., Piperidine) | α,β-Unsaturated Nitrile | rsc.org |

| Wittig | Phosphonium Ylide (e.g., Ph₃P=CHR) | Alkene | wikipedia.orgorganic-chemistry.org |

| Aldol | Ketone/Aldehyde, Base/Acid Catalyst | β-Hydroxy Carbonyl | N/A |

Aldol Condensation: The formyl group can participate in Aldol-type condensation reactions with enolizable ketones or other aldehydes under basic or acidic catalysis. This reaction would lead to the formation of a β-hydroxy aldehyde or ketone, which can subsequently dehydrate to form an α,β-unsaturated carbonyl compound. The specifics of this reaction for this compound are not detailed in the available literature but follow the general principles of the Aldol condensation.

The electrophilic carbon atom of the formyl group is susceptible to attack by a variety of nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), can add to the carbonyl group to form secondary alcohols after an acidic workup. For example, reaction with methylmagnesium bromide would yield 3-(3-(1-hydroxyethyl)-1H-pyrrol-1-yl)propanoic acid. The reaction conditions must be carefully controlled to prevent side reactions with the carboxylic acid proton. Often, protection of the carboxylic acid group as an ester is performed prior to the addition of the organometallic reagent.

Transformations of the Carboxylic Acid Moiety

The propanoic acid side chain offers another site for chemical modification, primarily through reactions of the carboxyl group.

Esterification: The carboxylic acid can be converted into an ester, such as a methyl or ethyl ester, through Fischer esterification. researchgate.net This typically involves reacting the acid with an excess of the corresponding alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.net This transformation is useful for protecting the carboxylic acid group or for modifying the solubility and electronic properties of the molecule. The product of esterification with ethanol would be Ethyl 3-(3-formyl-1H-pyrrol-1-yl)propanoate.

Amidation: The carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. This reaction usually requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or HATU to facilitate the formation of the amide bond. broadpharm.com This reaction is fundamental in peptide synthesis and allows for the coupling of the pyrrole moiety to amino acids or other amine-containing molecules.

| Reaction Type | Reagents | Product Type | Reference |

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester | researchgate.net |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., EDC, HATU) | Amide | broadpharm.com |

Decarboxylation Studies and High-Yield Protocols

The removal of the carboxyl group from the propanoic acid side chain of pyrrole derivatives is a key transformation. The decarboxylation of aromatic carboxylic acids, including heterocyclic variants, can be challenging but is often achieved under thermal or catalytic conditions. For pyrrole carboxylic acids, acid-catalyzed mechanisms have been studied in detail. nih.govchemtube3d.com In strongly acidic solutions, the reaction can proceed via protonation of the pyrrole ring, which stabilizes the resulting carbanion upon C-C bond cleavage. nih.gov An alternative associative mechanism involves the addition of water to the carboxyl group, leading to the formation of pyrrole and protonated carbonic acid. nih.govresearchgate.networldscientific.com

Modern high-yield protocols often employ metal catalysis. Copper-based systems are particularly common for the protodecarboxylation of aromatic and heteroaromatic carboxylic acids. afinitica.com Catalysts generated in situ from copper(I) oxide and ligands like 1,10-phenanthroline (B135089) have proven effective, with microwave irradiation significantly accelerating the reaction, often reducing reaction times to minutes. afinitica.com

For substrates with low reactivity, such as those with electron-rich aromatic systems, higher temperatures (e.g., 190 °C) and specific solvent systems like NMP/quinoline mixtures are beneficial. afinitica.com More advanced catalytic systems using bimetallic iron-ruthenium nanoparticles on specialized supports have also been developed for the decarboxylation of hydroxy- and aminobenzoic acids, suggesting applicability to other substituted aromatic acids. nih.gov

Table 1: Selected Catalytic Systems for Decarboxylation of Aromatic Carboxylic Acids

| Catalyst System | Substrate Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cu₂O / 1,10-phenanthroline | Electron-rich benzoates | 190 °C, Microwave, 15 min | Excellent (88%) | afinitica.com |

| Cu₂O / 4,7-diphenyl-1,10-phenanthroline | Electron-rich benzoates | 190 °C, Microwave, 5 min | Near Quantitative | afinitica.com |

| Fe₂₅Ru₇₅@SILP+IL-NEt₂ | Hydroxybenzoic acids | 200 °C, 50 bar H₂, 6h | Excellent (>99%) | nih.gov |

| Acid Catalysis (HClO₄) | Pyrrole-2-carboxylic acid | Aqueous, 26% (w/w) acid | Rate-determining hydration | nih.govresearchgate.net |

Intramolecular Cyclization to Lactones and Anhydrides

The propanoic acid side chain of this compound offers the potential for intramolecular cyclization to form heterocyclic fused-ring systems, specifically lactones and anhydrides, although this typically requires prior modification of the molecule.

Lactone Formation: The synthesis of lactones requires a hydroxyl group to undergo intramolecular esterification with the carboxylic acid. For the title compound, this would necessitate a hydroxylation step on the propanoic acid chain (e.g., at the β- or α-position). Such hydroxylations can be achieved enzymatically. For instance, unspecific peroxygenases (UPOs) have been shown to selectively hydroxylate the C4 and C5 positions of saturated fatty acids, which then spontaneously cyclize to the corresponding γ- and δ-lactones. tudelft.nl A similar biocatalytic hydroxylation of the propanoic acid side chain could pave the way for subsequent acid-catalyzed cyclization to form a pyrrolidinone-fused lactone.

Anhydride (B1165640) Formation: The formation of an intramolecular anhydride would require the presence of a second carboxylic acid group. This could be envisioned by the oxidation of the C3-formyl group to a carboxyl function, creating a pyrrole-1,3-dicarboxylic acid derivative. The cyclization of dicarboxylic acids to form cyclic anhydrides is a well-established process, often accomplished by heating or with a dehydrating agent. youtube.com Modern methods utilize activating agents like triphenylphosphine (B44618) oxide/oxalyl chloride or thionyl chloride under mild conditions to achieve high yields of cyclic anhydrides from both aliphatic and aromatic dicarboxylic acids. nih.govacs.orglibretexts.org Five-membered ring anhydrides, such as succinic anhydride, form with particular ease due to favorable conformational orientation. youtube.com

Reactivity of the Pyrrole Heterocycle

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack but generally resistant to nucleophilic aromatic substitution. The substituents on the ring—the N-propanoic acid group and the C3-formyl group—exert significant influence on its reactivity and the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Patterns and Control

Pyrrole is significantly more reactive towards electrophiles than benzene (B151609). pearson.comlibretexts.org In unsubstituted pyrrole, electrophilic aromatic substitution (EAS) typically occurs at the C2 (α) position because the carbocation intermediate is better stabilized by resonance (three resonance structures) compared to attack at the C3 (β) position (two resonance structures). pearson.comlibretexts.org

However, in this compound, the substitution pattern is governed by the competing directing effects of the existing substituents:

N-propanoic acid group: As an N-alkyl group, it is weakly activating and tends to direct incoming electrophiles to the C2 and C5 positions.

C3-formyl group: This is a strong electron-withdrawing group, which deactivates the pyrrole ring towards EAS. In benzene chemistry, such groups are meta-directing. In pyrroles, their deactivating effect is most pronounced at the C2 and C5 positions, which can sometimes favor substitution at the C4 position.

The interplay of these effects makes predicting the outcome complex. Research on 3-substituted pyrroles has shown that Friedel-Crafts acetylation of methyl 3-pyrrolecarboxylate occurs almost exclusively at the C5 position. researchgate.net Similarly, studies on N-phenylsulfonylpyrrole, where the sulfonyl group is strongly deactivating, show that acylation can be directed to the C3 position. umich.edu For the title compound, electrophilic attack would be expected to occur at one of the remaining free positions (C2, C4, or C5). Given the deactivating nature of the formyl group, substitution would likely be directed to the C5 position, influenced by the N-alkyl group, or potentially the C4 position. Regioselective functionalization can also be achieved via directed lithiation followed by quenching with an electrophile. researchgate.netox.ac.uk

Nucleophilic Additions and Substitutions on the Pyrrole Ring

Direct nucleophilic aromatic substitution on the electron-rich pyrrole heterocycle is an unfavorable process. edurev.inlookchem.com Pyrrole is significantly less reactive in such reactions compared to other heterocycles like furan (B31954) and thiophene, and it requires the presence of strong electron-withdrawing groups and a good leaving group to proceed. edurev.inlookchem.com While the 3-formyl group is electron-withdrawing, the absence of a suitable leaving group on the ring makes direct nucleophilic substitution on the carbons of the pyrrole ring of the title compound highly unlikely.

In contrast, the carbonyl carbon of the 3-formyl group is highly electrophilic and is the primary site for nucleophilic attack. This is a classic nucleophilic addition reaction common to all aldehydes. masterorganicchemistry.com A wide variety of nucleophiles, including Grignard reagents, organolithium compounds, hydrides, and cyanide, can add to the formyl group's carbonyl carbon. masterorganicchemistry.com This reaction transforms the sp² hybridized carbonyl carbon into a tetrahedral sp³ center, initially forming an alkoxide intermediate which is then protonated upon workup to yield a secondary alcohol. This reactivity provides a reliable method for elaborating the C3-substituent.

Table 2: General Nucleophilic Additions to the Formyl Group

| Nucleophile (Reagent) | Intermediate Product | Final Product (after workup) |

|---|---|---|

| R-MgBr (Grignard) | Magnesium alkoxide | Secondary alcohol |

| NaBH₄ (Sodium borohydride) | Borate ester | Primary alcohol |

| KCN / H⁺ (Potassium cyanide) | Cyanohydrin alkoxide | Cyanohydrin |

| H₂N-R (Primary amine) | Carbinolamine | Imine (Schiff base) |

Cycloaddition Reactions of Pyrrole Derivatives

Pyrroles can participate in cycloaddition reactions, although their inherent aromaticity makes them generally poor dienes in standard Diels-Alder reactions compared to non-aromatic dienes like furan. thieme-connect.deresearchgate.net The reaction requires overcoming an energy barrier associated with the temporary loss of aromaticity. Despite this, pyrrole derivatives are known to undergo several types of cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): This reaction involves the 4 π-electrons of the pyrrole (diene) and 2 π-electrons of a dienophile. wikipedia.orgsigmaaldrich.com N-substituted pyrroles can react with highly reactive dienophiles, such as benzynes or maleimides, often under thermal conditions. nih.govnih.govnih.gov The presence of electron-withdrawing groups on the pyrrole ring, like the 3-formyl group, can influence reactivity and has been noted in reactions of 2-vinylpyrroles. nih.gov However, such groups can also disfavor the reaction by reducing the electron-donating ability of the diene.

[3+2] Cycloaddition: Pyrrole derivatives can also act as the 2π component in [3+2] cycloadditions. For example, N-substituted pyrrole-2-carboxaldehydes undergo copper-catalyzed [3+2] cycloaddition with arylalkenes to form dihydropyrrolizine skeletons. acs.orgacs.org The presence of an electron-withdrawing group on the pyrrole ring was found to be favorable for this transformation. acs.orgacs.org

[4+3] Cycloaddition: There are some examples of pyrroles participating in (4+3) cycloadditions, for instance with α-halo ketones, to generate 8-azabicyclo[3.2.1]octane frameworks, though these are less common than for furans. thieme-connect.de

For this compound, participation in a cycloaddition would depend heavily on the reaction partner and conditions, with the substituents playing a key role in modulating the electronic properties of the pyrrole diene system.

Cascade and Domino Reactions Utilizing Multiple Functional Groups of this compound

The bifunctional nature of this compound makes it an ideal substrate for cascade or domino reactions, where a single synthetic operation triggers a sequence of bond-forming events involving both the formyl and carboxylic acid moieties. The formyl group typically serves as the reactive handle to initiate the cascade.

For instance, a Knoevenagel condensation of the formyl group with an active methylene compound could generate a pyrrole-substituted α,β-unsaturated system. This new Michael acceptor could then undergo an intramolecular Michael addition with the carboxylate (acting as a nucleophile after deprotonation) to form a new lactone ring system in a single pot.

Literature precedents with related structures support the feasibility of such pathways. For example, 2-formylpyrrole has been used as a starting point in divergent syntheses involving an initial Wittig or Horner-Wadsworth-Emmons reaction at the aldehyde, followed by an intramolecular Heck arylation or Diels-Alder reaction to build complex polycyclic indole (B1671886) skeletons. nih.gov Similarly, radical cascade reactions have been initiated from N-substituted pyrrole-2-carboxaldehydes to achieve [3+2] annulations. acs.org These examples highlight the utility of the formyl group in initiating complex transformations that can incorporate other functionalities present in the molecule, such as the propanoic acid side chain, for subsequent cyclization steps.

Applications of 3 3 Formyl 1h Pyrrol 1 Yl Propanoic Acid As a Synthetic Building Block

Precursor for Advanced Heterocyclic Systems

The inherent structure of 3-(3-Formyl-1H-pyrrol-1-yl)propanoic acid is pre-disposed for the synthesis of more complex, fused heterocyclic structures which are prevalent in medicinal chemistry and natural products.

The compound is an excellent precursor for the synthesis of various fused pyrrole (B145914) systems. The propanoic acid side chain can be readily converted into other functional groups that can then undergo intramolecular cyclization with the formyl group. For instance, conversion of the carboxylic acid to an amine, followed by reductive amination with the formyl group, could yield a pyrrolizidine (B1209537) core.

Furthermore, the synthesis of pyrrolo[1,2-a]pyrazines can be envisioned through condensation reactions. The formyl group can undergo an aldol-type condensation, and the propanoic acid moiety can be cyclized to form the pyrazine (B50134) ring. Research on related pyrrolo[1,2-a]pyrazine (B1600676) derivatives has demonstrated their potential as anticancer agents, highlighting the importance of this heterocyclic scaffold. nih.govlookchem.com The strategic placement of the formyl and propanoic acid groups facilitates the construction of these bicyclic systems, which are of significant interest in drug discovery. chemicalbook.com

There is a growing interest in macrocyclic compounds, particularly those containing heterocyclic elements, for their ability to tackle challenging biological targets. mdpi.com The propanoic acid group of this compound can be readily coupled with amino acids or other linkers to form linear precursors. Subsequent intramolecular cyclization, a key step in macrocycle synthesis, can then be performed. The pyrrole and formyl groups can influence the conformation and permeability of the resulting macrocycle. mdpi.com The formyl group can also serve as a reactive site for post-macrocyclization modifications, allowing for the fine-tuning of the molecule's properties.

Role in the Synthesis of Complex Organic Molecules and Natural Product Scaffolds

The pyrrole nucleus is a common feature in many natural products and biologically active molecules. The ability to selectively modify both the formyl and propanoic acid groups of the title compound allows for the creation of a wide array of derivatives.

The chemical reactivity of the formyl and propanoic acid groups can be exploited to generate a library of structurally diverse compounds. The formyl group is amenable to a variety of transformations, while the carboxylic acid can be converted into a range of functional derivatives. This dual reactivity makes the molecule a valuable starting point for creating novel chemical entities.

Table 1: Potential Derivatization Reactions of the Formyl Group

| Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Oxidation | Mild oxidizing agents (e.g., Ag2O) | Carboxylic Acid |

| Reduction | Reducing agents (e.g., NaBH4) | Alcohol |

| Reductive Amination | Amine, reducing agent (e.g., NaBH(OAc)3) | Amine |

| Wittig Reaction | Phosphonium (B103445) ylide | Alkene |

Table 2: Potential Derivatization Reactions of the Propanoic Acid Group

| Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Esterification | Alcohol, acid catalyst | Ester |

| Amidation | Amine, coupling agent (e.g., DCC, HATU) | Amide |

| Acid Chloride Formation | Thionyl chloride (SOCl2) or oxalyl chloride | Acid Chloride |

The generation of diverse molecular scaffolds is a cornerstone of modern drug discovery. The derivatization strategies outlined above can be used in diversity-oriented synthesis to produce a wide range of compounds from a single starting material. The pyrrole core of this compound serves as a stable anchor upon which various functional groups and ring systems can be built. This approach is crucial for exploring new chemical space and identifying novel bioactive molecules. nih.gov The synthesis of various substituted pyrroles and their derivatives has been shown to yield compounds with a range of biological activities, including antimicrobial and anticancer properties.

Contributions to Functional Materials Chemistry

While the primary applications of this compound are in synthetic and medicinal chemistry, its structure also suggests potential uses in materials science. Pyrrole-based polymers are well-known for their conducting properties. The N-propanoic acid substituent could enhance the solubility and processability of such polymers, while the formyl group could be used for cross-linking or for grafting the polymer onto surfaces. These features could be exploited in the development of new sensors, electronic devices, or functional coatings. The ability to combine different functional elements within a single molecule is a key strategy in the design of advanced materials.

Development of Pyrrole-Based Monomers for Polymerization

The strategic design of monomers is fundamental to the synthesis of polymers with desired characteristics. The compound this compound serves as an exemplary N-substituted pyrrole monomer, where the substituent itself carries functional groups that can be further elaborated.

The presence of the propanoic acid tail offers several advantages in the development of pyrrole-based monomers. It can enhance the solubility of the resulting polymers in common organic solvents, a significant challenge often encountered with rigid backbone polymers like polypyrrole. bldpharm.com Improved solubility facilitates polymer processing and characterization, enabling techniques such as spin-coating to fabricate thin films.

Furthermore, the carboxylic acid group provides a site for post-polymerization modification or for the introduction of other functional moieties prior to polymerization. This could include esterification or amidation reactions to append groups that can influence the final properties of the polymer, such as its thermal stability, mechanical strength, or self-assembly behavior.

The formyl group at the 3-position of the pyrrole ring is a key feature for creating diverse monomeric structures. It can readily participate in various chemical reactions, such as condensation reactions with active methylene (B1212753) compounds or amines, to introduce new functionalities. This versatility allows for the synthesis of a library of pyrrole-based monomers derived from the parent compound, each with unique structural and electronic attributes, which can then be polymerized to form a range of functional polymers. fishersci.se

Precursors for Optoelectronic or Conductive Materials (Focus on Synthetic Routes)

The synthesis of conductive and optoelectronic materials from this compound leverages the inherent electronic properties of the polypyrrole backbone. Polypyrrole is a well-known conducting polymer, and its derivatives are extensively studied for applications in sensors, electronic devices, and energy storage. nih.gov The substitution on the pyrrole ring and at the nitrogen atom can fine-tune these properties.

Synthetic Routes to Polymerization:

Two primary methods are employed for the polymerization of pyrrole monomers: chemical oxidative polymerization and electrochemical polymerization.

Chemical Oxidative Polymerization: This is a widely used method for the large-scale synthesis of polypyrrole derivatives. In a typical process, the monomer, this compound, would be dissolved in a suitable solvent, and a chemical oxidant such as iron(III) chloride (FeCl₃) or ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) is added to initiate polymerization. The reaction proceeds via the oxidative coupling of pyrrole units, primarily at the 2- and 5-positions, to form the polymer chain. The propanoic acid and formyl groups are expected to remain intact during this process, yielding a functionalized polypyrrole. The resulting polymer would likely be a dark-colored powder, characteristic of conducting polypyrroles. nih.gov

Electrochemical Polymerization: This technique offers precise control over the polymerization process, allowing for the direct deposition of a polymer film onto an electrode surface. In this method, a solution containing the monomer and a supporting electrolyte is subjected to an electrical potential. The monomer is oxidized at the anode, leading to the formation of radical cations that couple to form the polymer film. The thickness and morphology of the film can be controlled by parameters such as the applied potential, current density, and polymerization time. This method is particularly advantageous for creating thin, uniform films required for electronic and sensor applications.

The presence of the formyl and carboxylic acid groups on the monomer can influence the polymerization process and the properties of the resulting polymer. The carboxylic acid group may affect the doping mechanism of the polymer, where counter-ions from the electrolyte are incorporated into the polymer matrix to balance the charge of the oxidized backbone. The formyl group, with its electron-withdrawing nature, can impact the oxidation potential of the monomer and the electronic properties of the final polymer.

While specific research detailing the polymerization of this compound is not extensively documented in publicly available literature, the established principles of pyrrole polymerization provide a strong foundation for predicting its behavior and the potential of its derived polymers in optoelectronic and conductive applications. The functional handles present in this molecule offer significant opportunities for creating novel materials with tailored functionalities.

Advanced Spectroscopic Characterization and Computational Studies of 3 3 Formyl 1h Pyrrol 1 Yl Propanoic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For "3-(3-Formyl-1H-pyrrol-1-yl)propanoic acid," one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques are employed to unambiguously assign all proton and carbon signals and to probe the molecule's conformation. The presence of electron-withdrawing substituents, such as a formyl group, can influence the chemical shifts of the pyrrole (B145914) ring protons. ipb.pt

2D NMR experiments are instrumental in establishing the connectivity and spatial relationships of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "this compound," COSY spectra would show correlations between the adjacent protons on the pyrrole ring and between the methylene (B1212753) protons of the propanoic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals of the pyrrole ring and the propanoic acid moiety by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) couplings between proton and carbon atoms. This technique is particularly useful for identifying quaternary carbons and for connecting the propanoic acid side chain to the pyrrole ring via the nitrogen atom. For instance, correlations would be expected between the N-CH₂ protons and the C2 and C5 carbons of the pyrrole ring. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This is valuable for conformational analysis, such as determining the preferred orientation of the propanoic acid chain relative to the pyrrole ring.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2-H | ~7.2 | ~125 | C4, C5, CHO |

| 4-H | ~6.8 | ~110 | C2, C3, C5, CHO |

| 5-H | ~7.4 | ~128 | C2, C4, N-CH₂ |

| CHO | ~9.6 | ~185 | C2, C3, C4 |

| N-CH₂ | ~4.4 | ~45 | C2, C5, C=O |

| CH₂-COOH | ~2.8 | ~35 | N-CH₂, C=O |

| COOH | ~11.0 | ~175 | N-CH₂, CH₂-COOH |

Note: The chemical shifts are illustrative and based on data for similar pyrrole derivatives. Actual values may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound and for analyzing its fragmentation patterns, which can provide valuable structural information.

For "this compound" (C₈H₉NO₃), HRMS would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. The fragmentation pathways are significantly influenced by the substituents on the pyrrole ring. researchgate.net The fragmentation of the propanoic acid side chain is also a key feature. chemicalbook.com

Table 2: Predicted HRMS Fragmentation Data for this compound

| m/z (Fragment) | Proposed Structure/Fragment Lost |

| 167.0582 | [M]⁺ (Molecular Ion) |

| 122.0504 | [M - COOH]⁺ |

| 94.0499 | [M - CH₂CH₂COOH]⁺ |

| 79.0343 | [Pyrrole-3-carbaldehyde]⁺ |

Note: The m/z values are calculated for the most abundant isotopes and are illustrative of potential fragmentation patterns.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Probing

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of functional groups. bohrium.com For "this compound," key absorption bands would include:

A broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹).

C-H stretching from the aromatic pyrrole ring and the aliphatic chain (~3100-2850 cm⁻¹).

A strong C=O stretching from the carboxylic acid (~1710 cm⁻¹).

A strong C=O stretching from the aldehyde (~1680 cm⁻¹).

C-N stretching and C=C stretching from the pyrrole ring (~1550-1400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. bohrium.com Pyrrole and its derivatives typically exhibit π → π* transitions. researchgate.net The presence of the formyl group, a chromophore, conjugated with the pyrrole ring is expected to shift the absorption maximum to longer wavelengths (a bathochromic shift) compared to unsubstituted pyrrole. The electronic absorption spectrum is also influenced by the solvent polarity. researchgate.net

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Approximate Wavenumber/Wavelength |

| IR | O-H stretch (Carboxylic acid) | 3300-2500 cm⁻¹ |

| IR | C=O stretch (Carboxylic acid) | ~1710 cm⁻¹ |

| IR | C=O stretch (Aldehyde) | ~1680 cm⁻¹ |

| UV-Vis | π → π* transition | ~250-290 nm |

Note: These values are illustrative and based on typical ranges for the respective functional groups.

X-ray Crystallography of Key Derivatives for Solid-State Structure Elucidation

It is anticipated that the pyrrole ring would be essentially planar. The crystal packing would likely be dominated by hydrogen bonding interactions, particularly involving the carboxylic acid group (forming dimers) and potentially the formyl oxygen and the pyrrole N-H in other derivatives. nih.govresearchgate.net The conformation of the propanoic acid side chain relative to the pyrrole ring would also be determined.

Computational Chemistry and Theoretical Studies

Computational chemistry offers powerful tools to complement experimental data and to predict molecular properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. irjeas.org For "this compound," DFT calculations can be used to:

Optimize the molecular geometry and predict bond lengths and angles, which can be compared with X-ray crystallographic data if available. bohrium.com

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's electronic transitions and reactivity. The energy gap between the HOMO and LUMO can be correlated with the UV-Vis absorption spectrum. nih.gov

Generate theoretical vibrational frequencies to aid in the assignment of experimental IR and Raman spectra. irjeas.org

Predict NMR chemical shifts, providing further confidence in the experimental assignments.

Map the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

DFT studies on similar heterocyclic systems have shown that such calculations provide reliable insights into their structural and electronic properties. nih.govrsc.orgnih.gov

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic nature of molecules, providing insights into the accessible conformations and their relative stabilities. For a molecule like this compound, with its multiple rotatable bonds, MD simulations are indispensable for mapping out its complex conformational landscape.

Simulations of similar systems have shown that certain conformations are energetically favored. For instance, the orientation of the carbonyl group of the propanoic acid relative to the pyrrole ring can lead to the formation of transient intramolecular hydrogen bonds, which would stabilize specific conformers. redalyc.orgresearchgate.net The planarity of the pyrrole ring is generally maintained, but slight puckering can occur, influenced by the bulky side chain. acs.org

The conformational landscape can be visualized by plotting the potential energy as a function of key dihedral angles. Such plots typically reveal several local energy minima, corresponding to stable or metastable conformations. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics, providing a statistical picture of the conformational ensemble. Advanced techniques, such as combining MD with machine learning, can further enhance the exploration of the conformational space and predict new, low-energy structures. nih.govresearchgate.net

Table 1: Representative Conformational Analysis of this compound based on Analogous Systems

| Conformer | Dihedral Angle 1 (Cα-N-C-C, degrees) | Dihedral Angle 2 (N-C-C-C, degrees) | Relative Energy (kcal/mol) | Population (%) |

| A (Extended) | 178 | 180 | 0.00 | 45 |

| B (Folded) | 85 | 65 | 1.20 | 25 |

| C (Gauche) | -60 | 70 | 2.50 | 15 |

| D (Ortho-like) | 95 | -175 | 3.10 | 10 |

| E (Other) | Various | Various | > 4.00 | 5 |

Note: This table is a representative example based on computational studies of structurally similar N-substituted pyrroles and may not reflect the exact experimental values for this compound.

Reaction Mechanism Elucidation via Quantum Chemical Modeling

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of reaction mechanisms at the molecular level. For this compound, computational studies can predict the most likely pathways for its reactions, identify key intermediates and transition states, and calculate the associated activation energies.

One of the fundamental reactions for the formation of the pyrrole ring itself is the Paal-Knorr synthesis. DFT studies on this reaction have provided deep insights into the mechanism, revealing the nature of the intermediates and the rate-determining steps. colab.wsrgmcet.edu.inchemtube3d.com These studies have shown that the reaction can proceed through different pathways, with the hemiaminal cyclization often being the favored route. colab.wsacs.org

Furthermore, the reactivity of the pyrrole ring, especially in electrophilic substitution reactions, is a key area of investigation. The formyl group at the 3-position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. However, the nitrogen atom's lone pair still makes the ring more reactive than benzene (B151609). pearson.com DFT calculations can predict the regioselectivity of such reactions. For a 3-substituted pyrrole, electrophilic attack is generally directed to the C5 or C2 positions, and the presence of the N-propanoic acid substituent will also influence the electron distribution and steric accessibility. researchgate.netresearchgate.netonlineorganicchemistrytutor.com

Quantum chemical modeling can also be applied to understand the reactions of the formyl and carboxylic acid groups. For example, the oxidation of the formyl group to a carboxylic acid or its reduction to an alcohol can be modeled to determine the most favorable reaction conditions and reagents. The calculations can provide detailed information on the transition state geometries and the electronic changes that occur during these transformations.

Table 2: Calculated Activation Energies for a Hypothetical Electrophilic Bromination of this compound

| Position of Attack | Transition State Geometry | Activation Energy (kcal/mol) |

| C2-Position | σ-complex with Br at C2 | 15.2 |

| C4-Position | σ-complex with Br at C4 | 22.5 |

| C5-Position | σ-complex with Br at C5 | 14.8 |

Note: This table presents hypothetical data based on DFT calculations for electrophilic substitution on similar pyrrole derivatives and serves as an illustrative example. Actual experimental values may differ.

Challenges and Future Research Directions

Development of More Efficient and Selective Synthetic Routes to 3-(3-Formyl-1H-pyrrol-1-yl)propanoic acid

The development of robust and efficient synthetic methods for obtaining this compound is fundamental to its broader application. Current synthetic strategies for substituted pyrroles often face challenges related to regioselectivity and functional group tolerance. Future research in this area should focus on addressing these limitations.

Key research objectives include:

Enhancing Functional Group Compatibility: The presence of both an aldehyde and a carboxylic acid (or its ester precursor) requires synthetic routes that are tolerant of these functional groups or employ orthogonal protecting group strategies. Research into milder reaction conditions and more chemoselective reagents is crucial.

Green Chemistry Approaches: Future synthetic routes should aim to be more environmentally benign. This includes the use of greener solvents, solvent-free reaction conditions, and catalytic methods to minimize waste and energy consumption.

| Synthetic Challenge | Potential Improvement Strategy | Key Performance Indicator |

| Poor Regioselectivity | Development of novel domino or one-pot reactions | >95% regioselectivity |

| Functional Group Intolerance | Use of orthogonal protecting groups and chemoselective reagents | High yield with minimal side products |

| Harsh Reaction Conditions | Exploration of milder, catalyzed reactions | Lower reaction temperatures, reduced reaction times |

| Environmental Impact | Implementation of green chemistry principles | High atom economy, use of renewable solvents |

Exploration of Novel Reactivity and Transformation Pathways

The bifunctional nature of this compound opens up a wide array of possibilities for novel chemical transformations. The aldehyde and carboxylic acid moieties can be independently or concertedly involved in reactions to generate diverse molecular architectures.

Future research should explore:

Intramolecular Cyclizations: The proximity of the propanoic acid chain to the formyl group could facilitate intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. The conditions for such cyclizations and the nature of the resulting products warrant investigation.

Multicomponent Reactions: The aldehyde group is a prime candidate for participation in multicomponent reactions (MCRs), such as the Ugi or Passerini reactions. This would allow for the rapid assembly of complex molecules from simple starting materials in a single step.

Selective Derivatization: Developing selective methods to transform one functional group while leaving the other intact is a key challenge. This would enable the stepwise elaboration of the molecule and the synthesis of a wider range of derivatives.

Catalytic and Asymmetric Synthesis Involving this compound

The development of catalytic and, in particular, asymmetric transformations involving this compound is a significant area for future research. This could involve using the molecule as a substrate in catalytic reactions or as a building block for new chiral ligands and catalysts.

Promising research directions include:

Asymmetric Reduction of the Formyl Group: The stereoselective reduction of the aldehyde to a chiral alcohol would provide access to valuable enantiopure building blocks. This could be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

Catalytic C-H Activation: Direct functionalization of the pyrrole (B145914) ring's C-H bonds offers a highly atom-economical route to more complex derivatives. Research into transition-metal-catalyzed C-H activation strategies tailored for this substrate is needed.

Use as a Chiral Ligand Precursor: The carboxylic acid and formyl groups provide handles for the covalent attachment of the molecule to metal centers or other organic fragments, suggesting its potential as a scaffold for the design of novel chiral ligands for asymmetric catalysis.

Design and Synthesis of Advanced Scaffolds with Precise Structural Control

The pyrrole nucleus is a common motif in pharmaceuticals and functional materials. This compound represents a versatile platform for the construction of advanced molecular scaffolds with well-defined three-dimensional structures.

Future work in this area should focus on:

Synthesis of Macrocycles: The terminal functional groups could be used as anchor points for the synthesis of macrocyclic structures containing the pyrrole unit. Such macrocycles could have interesting host-guest properties or biological activities.

Divergent Synthesis of Compound Libraries: The orthogonal reactivity of the aldehyde and carboxylic acid can be exploited in divergent synthetic strategies to create libraries of related compounds for high-throughput screening.

Polymer and Material Synthesis: The molecule could serve as a monomer for the synthesis of functional polymers. The pyrrole ring could impart desirable electronic or optical properties to the resulting materials.

Integration with Flow Chemistry and Automated Synthesis Methodologies

Modernizing the synthesis of this compound and its derivatives through the adoption of flow chemistry and automated synthesis platforms presents a significant opportunity to improve efficiency, safety, and scalability.

Key areas for development include:

Continuous Flow Synthesis: Translating batch syntheses of the title compound into continuous flow processes can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety, especially for exothermic or hazardous reactions. The Paal-Knorr pyrrole synthesis, for example, is a classic method that has been successfully adapted to flow conditions.

Automated Reaction Optimization: The use of automated platforms coupled with design of experiments (DoE) and machine learning algorithms can rapidly identify optimal reaction conditions, saving time and resources.

Telescoped and Multistep Flow Synthesis: Integrating multiple reaction steps into a single, continuous flow sequence without intermediate isolation and purification can dramatically streamline the synthesis of complex derivatives from this compound.

| Technology | Potential Advantage for Synthesis | Example Application |

| Flow Chemistry | Enhanced safety, improved reproducibility, easier scale-up | Continuous nitration or halogenation of the pyrrole ring |

| Automated Synthesis | High-throughput screening of reaction conditions | Optimization of a key coupling reaction |

| Machine Learning | Predictive modeling of reaction outcomes | In silico screening of catalysts and reagents |

| Telescoped Synthesis | Reduced manual handling and purification steps | Multi-step synthesis of a complex drug-like molecule in a single flow system |

Q & A

Q. What scale-up challenges arise in synthesizing this compound, and how can they be mitigated?

- Methodological Answer :

- Heat Dissipation : Use flow chemistry for exothermic formylation steps (prevents runaway reactions).

- Purification : Replace column chromatography with recrystallization (ethanol/water) for industrial-scale batches.

- Yield Optimization : Apply QbD principles (e.g., DoE to optimize reagent stoichiometry). Similar strategies are documented for azepane-propanoic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.